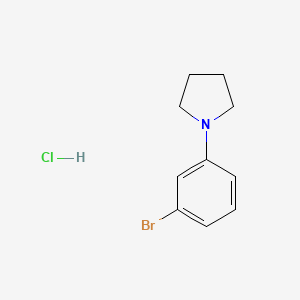

1-(3-Bromophenyl)pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

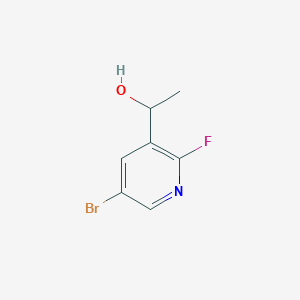

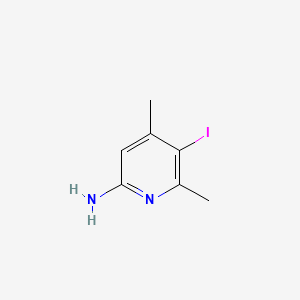

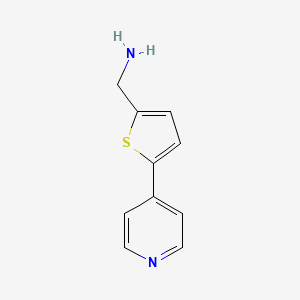

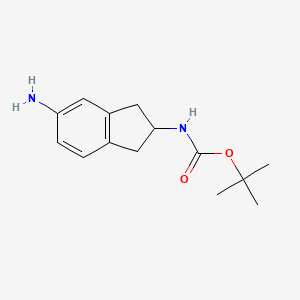

1-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the empirical formula C10H13BrClN . It has a molecular weight of 262.57 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a bromophenyl group . The InChI string isInChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H . The SMILES string is C1CCN(C1)C2=CC(=CC=C2)Br.Cl . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrolidine derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 262.57 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 260.99199 g/mol .Applications De Recherche Scientifique

Conformational Studies : Research on similar compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, has focused on their conformational properties. These studies have revealed substantial non-planarity in solution and specific dihedral angles between phenyl and five-membered rings in the solid state, offering insights into the molecular structure and behavior of related compounds (Fujiwara et al., 1977).

Crystal Structure Analysis : Crystal structure studies of related compounds have been conducted to understand their structural characteristics in solid states. This knowledge is vital for applications in materials science and pharmaceuticals (Fujiwara et al., 1977).

Luminescent Polymers : The integration of similar bromophenyl pyrrolidine structures into polymers has been explored. These polymers exhibit strong fluorescence and distinct optical properties, suggesting potential uses in optoelectronics and sensing applications (Zhang & Tieke, 2008).

Enzyme Inhibition : Compounds like benzyl 2-(bromophenyl)pyrrolidine carbamates have been studied for their ability to inhibit cholinesterases, enzymes relevant in neurological disorders. This suggests potential applications in designing therapeutic agents for neurological conditions (Pizova et al., 2017).

Organometallic Chemistry : Studies on pyrrolidine derivatives in organometallic complexes provide insights into their bonding characteristics and potential applications in catalysis and materials science (Singh et al., 2003).

Antithrombin Activity : The synthesis and molecular docking study of pyrrolidine derivatives for potential antithrombin activity highlights their possible use in developing anticoagulant drugs (Ayan et al., 2013).

Hydrogen-Bonding Patterns : Research on the hydrogen-bonding patterns in enaminones related to bromophenyl pyrrolidines has implications for understanding intermolecular interactions and designing molecules with desired properties (Balderson et al., 2007).

Antiviral Activity : Certain pyrrolidine derivatives have shown antiviral activity against various RNA and DNA viruses, suggesting their potential in antiviral drug development (Bergstrom et al., 1984).

Antioxidant and Anticholinergic Activities : Pyrrolidine derivatives, including bromophenols, have been synthesized and evaluated for their antioxidant and anticholinergic activities, indicating their potential in oxidative stress-related therapies and cholinergic system modulation (Rezai et al., 2018).

Inhibition of Tumor Cell Growth : Functionalized pyrrolidines have shown efficacy in inhibiting the growth of human tumor cells, especially glioblastoma and melanoma cells, suggesting their potential in cancer therapy (Fiaux et al., 2005).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

1-(3-bromophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHQYGVTRCCDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675405 |

Source

|

| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-56-3 |

Source

|

| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)